molecular formula C16H8Cl3NO B12700643 3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- CAS No. 93663-87-7

3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)-

Cat. No.: B12700643
CAS No.: 93663-87-7
M. Wt: 336.6 g/mol
InChI Key: VJPULDBFTRDGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- typically involves the chlorination of quinoline derivatives. One common method is the reaction of 3-quinolinecarboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling with an arylboronic acid would produce a biaryl compound.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- and its derivatives involves interaction with various molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and other chemical products .

Properties

CAS No.

93663-87-7

Molecular Formula

C16H8Cl3NO

Molecular Weight

336.6 g/mol

IUPAC Name

4-chloro-2-(4-chlorophenyl)quinoline-3-carbonyl chloride

InChI

InChI=1S/C16H8Cl3NO/c17-10-7-5-9(6-8-10)15-13(16(19)21)14(18)11-3-1-2-4-12(11)20-15/h1-8H

InChI Key

VJPULDBFTRDGHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.